REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([N:22]([CH2:29][CH3:30])[CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:5]([CH3:21])=[C:6]([CH:20]=1)[C:7]([NH:9][CH2:10][C:11]1[C:12](=[O:19])[NH:13][C:14]([CH3:18])=[CH:15][C:16]=1[CH3:17])=[O:8].CC1(C)C(C)(C)OB([C:39]2[CH:51]=[CH:50][C:42]([CH2:43][N:44]3[CH2:49][CH2:48][O:47][CH2:46][CH2:45]3)=[CH:41][CH:40]=2)O1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:17][C:16]1[CH:15]=[C:14]([CH3:18])[NH:13][C:12](=[O:19])[C:11]=1[CH2:10][NH:9][C:7]([C:6]1[CH:20]=[C:2]([C:39]2[CH:40]=[CH:41][C:42]([CH2:43][N:44]3[CH2:49][CH2:48][O:47][CH2:46][CH2:45]3)=[CH:50][CH:51]=2)[CH:3]=[C:4]([N:22]([CH2:29][CH3:30])[CH:23]2[CH2:28][CH2:27][O:26][CH2:25][CH2:24]2)[C:5]=1[CH3:21])=[O:8] |f:2.3.4,5.6,^1:69,71,90,109|
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Name
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|
Quantity
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14 g
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Type
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reactant
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Smiles
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BrC=1C=C(C(=C(C(=O)NCC=2C(NC(=CC2C)C)=O)C1)C)N(C1CCOCC1)CC
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Name
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|
Quantity
|
13.4 g
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Type
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reactant
|
Smiles
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CC1(OB(OC1(C)C)C1=CC=C(CN2CCOCC2)C=C1)C
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Name
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|
Quantity
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70 mL
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Type
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solvent
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Smiles
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O1CCOCC1.O
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Name
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Quantity
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11.2 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
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Quantity
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3.4 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was purged with argon for 15 minutes
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Duration
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15 min
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Type
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CUSTOM
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Details
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the solution was again purged with argon for a further 10 min
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Duration
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10 min
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Type
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ADDITION
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Details
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After completion (monitored by TLC), the reaction mixture was diluted with water
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Type
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EXTRACTION
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Details
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extracted with 10% MeOH/DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
|
Details
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The crude compound was purified by column chromatography (100-200 mesh silica gel)
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Type
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WASH
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Details
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eluting with methanol
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Type
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CUSTOM
|
Details
|
30° C.
|
Type
|
WAIT
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Details
|
Hold for 1.5 min, 9.51-1.2 min
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Duration
|
5.355 (± 4.155) min
|
Reaction Time |
8 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(NC(=C1)C)=O)CNC(=O)C=1C=C(C=C(C1C)N(C1CCOCC1)CC)C1=CC=C(C=C1)CN1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |